Cas no 832739-67-0 (2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene)

2-(Difluoromethoxy)-1-isothiocyanato-4-methylbenzene is a fluorinated aromatic compound featuring both difluoromethoxy and isothiocyanate functional groups. The difluoromethoxy moiety enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical applications. The isothiocyanate group provides reactivity for conjugation with amines or thiols, enabling its use as a versatile intermediate in the synthesis of bioactive molecules. This compound exhibits potential as a building block for pharmaceuticals, particularly in the development of enzyme inhibitors or receptor modulators, due to its electron-withdrawing properties and structural rigidity. Its unique combination of functional groups allows for precise chemical modifications, making it a useful tool in drug discovery and material science research.
2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene structure
832739-67-0 structure
Product Name:2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
CAS No:832739-67-0
MF:C9H7F2NOS
MW:215.219787836075
MDL:MFCD04970024
CID:3059481
PubChem ID:7017737
Update Time:2025-07-02

2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
    • STK312790
    • EN300-229757
    • 2-Difluoromethoxy-1-isothiocyanato-4-methyl-benzene
    • 832739-67-0
    • 2-(difluoromethoxy)-1-isothiocyanato-4-methyl-benzene
    • BBL038963
    • AKOS000310548
    • MDL: MFCD04970024
    • Inchi: 1S/C9H7F2NOS/c1-6-2-3-7(12-5-14)8(4-6)13-9(10)11/h2-4,9H,1H3
    • InChI Key: STGJWEVIDZOIID-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC(C)=CC=1OC(F)F

Computed Properties

  • Exact Mass: 215.02164134Da
  • Monoisotopic Mass: 215.02164134Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 53.7Ų

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2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:832739-67-0)2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
Order Number:A1179994
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:43
Price ($):1116.0
Email:sales@amadischem.com

Additional information on 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene

Professional Introduction to 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene (CAS No. 832739-67-0)

2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene, with the CAS number 832739-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of both a difluoromethoxy group and an isothiocyanate functional group makes it a particularly intriguing molecule for further exploration.

The difluoromethoxy substituent in the molecular structure contributes to the compound's unique electronic properties, enhancing its potential as a building block in the synthesis of more complex molecules. This group is particularly interesting because fluorine atoms can influence the reactivity and metabolic stability of pharmaceutical compounds. In recent years, there has been a growing interest in incorporating fluorinated moieties into drug candidates due to their ability to improve pharmacokinetic profiles, such as increasing lipophilicity and metabolic stability.

The isothiocyanate functional group at the 1-position of the benzene ring adds another layer of reactivity to this compound. Isothiocyanates are well-known for their ability to participate in various chemical reactions, including nucleophilic addition, cycloadditions, and condensation reactions. These reactions make 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.

In recent years, researchers have been exploring the potential applications of isothiocyanates in medicinal chemistry. One notable area of interest is their use as intermediates in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to develop new therapeutic agents that can modulate these pathways effectively.

The combination of the difluoromethoxy and isothiocyanate groups in 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene suggests that it could be a valuable tool in the development of such kinase inhibitors. The difluoromethoxy group can enhance binding affinity by improving lipophilicity, while the isothiocyanate group can serve as a reactive site for further functionalization. This dual functionality makes it an attractive candidate for further investigation.

Furthermore, the structural features of this compound also make it interesting from a computational chemistry perspective. The presence of both electron-withdrawing and electron-donating groups can lead to complex electronic distributions across the molecule. Understanding these distributions can help researchers predict and optimize the reactivity and selectivity of this compound in various synthetic transformations.

Recent advances in computational methods have allowed researchers to perform detailed studies on molecules like 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene. These studies can provide insights into its electronic structure, reactivity patterns, and potential applications. For instance, density functional theory (DFT) calculations have been used to study the geometry and energy states of this compound, helping researchers understand how different substituents affect its properties.

In addition to its potential use in pharmaceuticals, this compound may also find applications in materials science. The unique electronic properties of fluorinated aromatic compounds make them attractive for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The ability to precisely tune these properties by introducing different substituents opens up possibilities for designing novel materials with enhanced performance.

The synthesis of 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene presents its own set of challenges due to the reactive nature of the isothiocyanate group. Careful control over reaction conditions is necessary to ensure high yields and purity. Researchers have developed various synthetic routes to access this compound, often involving multi-step processes that require expertise in organic synthesis.

In conclusion, 2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene (CAS No. 832739-67-0) is a versatile and interesting compound with significant potential applications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play an important role in advancing scientific knowledge and developing innovative solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:832739-67-0)2-(difluoromethoxy)-1-isothiocyanato-4-methylbenzene
A1179994
Purity:99%
Quantity:5g
Price ($):1116.0
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